molecular formula C21H20O4 B10937520 2-methoxy-5-[(E)-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)methyl]benzyl acetate

2-methoxy-5-[(E)-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)methyl]benzyl acetate

Cat. No.: B10937520
M. Wt: 336.4 g/mol
InChI Key: ARDMODZKQCRAJV-GZTJUZNOSA-N
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Description

2-METHOXY-5-{[1-OXO-3,4-DIHYDRO-2(1H)-NAPHTHALENYLIDEN]METHYL}BENZYL ACETATE is a complex organic compound with a unique structure that combines a methoxy group, a naphthalene ring, and a benzyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[1-OXO-3,4-DIHYDRO-2(1H)-NAPHTHALENYLIDEN]METHYL}BENZYL ACETATE typically involves multiple steps. One common method includes the condensation of 2-methoxybenzaldehyde with 1-tetralone under acidic conditions to form the intermediate compound. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-{[1-OXO-3,4-DIHYDRO-2(1H)-NAPHTHALENYLIDEN]METHYL}BENZYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the naphthalene ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2-hydroxy-5-{[1-oxo-3,4-dihydro-2(1H)-naphthalenyliden]methyl}benzyl acetate.

    Reduction: Formation of 2-methoxy-5-{[1-hydroxy-3,4-dihydro-2(1H)-naphthalenyliden]methyl}benzyl acetate.

    Substitution: Formation of 2-halogen-5-{[1-oxo-3,4-dihydro-2(1H)-naphthalenyliden]methyl}benzyl acetate.

Scientific Research Applications

2-METHOXY-5-{[1-OXO-3,4-DIHYDRO-2(1H)-NAPHTHALENYLIDEN]METHYL}BENZYL ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[1-OXO-3,4-DIHYDRO-2(1H)-NAPHTHALENYLIDEN]METHYL}BENZYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: A simpler compound with a methoxy group and an aldehyde group.

    1-Tetralone: A naphthalene derivative with a carbonyl group.

    Benzyl Acetate: A compound with a benzyl group and an acetate group.

Uniqueness

2-METHOXY-5-{[1-OXO-3,4-DIHYDRO-2(1H)-NAPHTHALENYLIDEN]METHYL}BENZYL ACETATE is unique due to its complex structure that combines features of the above-mentioned compounds

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

[2-methoxy-5-[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methyl acetate

InChI

InChI=1S/C21H20O4/c1-14(22)25-13-18-12-15(7-10-20(18)24-2)11-17-9-8-16-5-3-4-6-19(16)21(17)23/h3-7,10-12H,8-9,13H2,1-2H3/b17-11+

InChI Key

ARDMODZKQCRAJV-GZTJUZNOSA-N

Isomeric SMILES

CC(=O)OCC1=C(C=CC(=C1)/C=C/2\CCC3=CC=CC=C3C2=O)OC

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C=C2CCC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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